molecular formula C15H24N4O2 B2867711 N-(tert-butyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171164-14-9

N-(tert-butyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2867711
CAS No.: 1171164-14-9
M. Wt: 292.383
InChI Key: PYJXZKLUSDBAPU-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A foundational aspect of researching this compound involves its synthesis and thorough characterization. Techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, alongside X-ray diffraction studies, have been pivotal in elucidating its structure and properties. The synthesis process often employs condensation reactions between specific carboxylic acids and carbamimide, highlighting the compound's complex and precise synthetic pathway. These methods not only confirm the compound's expected structure but also lay the groundwork for further exploration of its applications in various fields (Sanjeevarayappa et al., 2015).

Biological Activity

Significant research has been dedicated to investigating the biological activity of N-(tert-butyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide derivatives. Studies have shown that these compounds exhibit diverse biological activities, including antibacterial and anthelmintic properties. For instance, compounds with similar structural features have been screened for in vitro antibacterial and anthelmintic activities, showcasing their potential as novel therapeutic agents. The exploration of these activities is crucial for the development of new drugs and treatments, particularly in addressing antibiotic resistance and discovering new antiparasitic medications (Sanjeevarayappa et al., 2015).

Drug Development

The detailed study of this compound has paved the way for its application in the development of new pharmacological agents. Its derivatives have been evaluated as potential antipsychotic agents, showcasing promising results in in vitro receptor binding assays and in vivo behavioral models. This research underscores the compound's relevance in the pharmaceutical industry, where it serves as a key intermediate or scaffold for the synthesis of drugs with specific therapeutic targets (Norman et al., 1996).

Material Science

Beyond its biological and pharmaceutical applications, this compound and its analogs have found utility in material science. For example, derivatives of this compound have been incorporated into polymers to enhance their electrochromic properties. These advancements contribute to the development of novel materials with specific optical and electronic functionalities, applicable in various technological applications such as smart windows, displays, and sensors (Hsiao et al., 2013).

Properties

IUPAC Name

N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXZKLUSDBAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.